Pomalidomide 4'-alkylC6-azide

PROTAC Targeted Protein Degradation CRBN Ligand

Pomalidomide 4'-alkylC6-azide (CAS 2375555-72-7) is a functionalized cereblon (CRBN) E3 ubiquitin ligase ligand derived from the immunomodulatory drug pomalidomide. The compound incorporates an alkylC6 linker with a terminal azide group, enabling copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry for conjugation to alkyne-modified target protein ligands in PROTAC (Proteolysis-Targeting Chimera) synthesis.

Molecular Formula C19H22N6O4
Molecular Weight 398.4 g/mol
Cat. No. B12385123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePomalidomide 4'-alkylC6-azide
Molecular FormulaC19H22N6O4
Molecular Weight398.4 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCCCN=[N+]=[N-]
InChIInChI=1S/C19H22N6O4/c20-24-22-11-4-2-1-3-10-21-13-7-5-6-12-16(13)19(29)25(18(12)28)14-8-9-15(26)23-17(14)27/h5-7,14,21H,1-4,8-11H2,(H,23,26,27)
InChIKeyHIFBXUYLIWPOBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pomalidomide 4'-alkylC6-azide (CAS 2375555-72-7): A Cereblon E3 Ligase Ligand with AlkylC6 Linker and Terminal Azide for PROTAC Development


Pomalidomide 4'-alkylC6-azide (CAS 2375555-72-7) is a functionalized cereblon (CRBN) E3 ubiquitin ligase ligand derived from the immunomodulatory drug pomalidomide . The compound incorporates an alkylC6 linker with a terminal azide group, enabling copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry for conjugation to alkyne-modified target protein ligands in PROTAC (Proteolysis-Targeting Chimera) synthesis . With molecular formula C19H22N6O4 and molecular weight 398.42, the compound features the IUPAC name 4-((6-azidohexyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione . Its core function is the recruitment of CRBN protein to induce ubiquitination and proteasomal degradation of target proteins when incorporated into PROTAC constructs .

Why Pomalidomide 4'-alkylC6-azide Cannot Be Casually Substituted with Alternative Pomalidomide-Based Building Blocks


Pomalidomide 4'-alkylC6-azide possesses a specific combination of three structural features—the pomalidomide CRBN-binding core, an alkyl (rather than PEG) linker of precise six-carbon length, and a terminal azide for CuAAC click chemistry—that collectively determine PROTAC ternary complex geometry, linker-dependent conformational behavior, and conjugation efficiency. Substitution with a PEG-based azide analog (e.g., pomalidomide-PEGn-azide) alters linker hydrophilicity and flexibility, which has been shown to produce divergent PROTAC cell permeability outcomes due to environment-dependent conformational differences [1][2]. Substitution with an alkyne-terminated building block requires a different click chemistry partner and may impose distinct synthetic constraints. Even substitution with a different alkyl chain length (e.g., alkylC2, alkylC3, or alkylC4 analogs) changes the spatial separation between the E3 ligase binding site and the target protein ligand, a parameter known to critically influence degradation efficiency (DC50) and target selectivity . Consequently, procurement decisions must be guided by specific linker chemistry requirements and the structural compatibility needed for the intended PROTAC design.

Pomalidomide 4'-alkylC6-azide: Quantitative Differentiation Evidence for Scientific Procurement


Purity Specification: 99.43% (HPLC) Enables Reliable SAR Interpretation Relative to Standard-Grade Analogs

Pomalidomide 4'-alkylC6-azide is available at 99.43% purity as determined by HPLC, as reported in the MedChemExpress product datasheet . This purity level exceeds the ≥95% specification typical of many commercially available pomalidomide-based PROTAC building blocks. Chromatographic impurities in pomalidomide derivatives can act as high-affinity competitors for the CRBN binding pocket or contain reactive functional groups that cross-link with target proteins, artifacts that may increase apparent DC50 values by multiple folds and confound SAR interpretation [1].

PROTAC Targeted Protein Degradation CRBN Ligand

Alkyl Linker Enables Environment-Dependent Conformational Collapse Distinct from PEG Linkers

A 2025 study using molecular dynamics simulations and NMR spectroscopy demonstrated that PROTACs bearing alkyl linkers exhibit environment-dependent conformational behavior distinct from those with PEG linkers [1]. Specifically, alkyl-linker PROTACs undergo hydrophobic collapse in aqueous environments, leading to folded, less polar conformations. In contrast, PEG-linker PROTACs maintain similar shapes and polarities across polar and nonpolar environments [2]. This alkyl-specific folding behavior, while documented for alkyl linkers generally, may influence the membrane permeability and intracellular distribution of PROTACs synthesized from pomalidomide 4'-alkylC6-azide relative to those constructed from PEG-azide analogs.

PROTAC Linker Design Cell Permeability Conformational Analysis

Terminal Azide Enables CuAAC Click Conjugation; Alkyne-Terminated Building Blocks Require Complementary Partner

Pomalidomide 4'-alkylC6-azide features a terminal azide functional group that enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing alkyne groups . This azide functionality is orthogonal to alternative reactive groups such as carboxylic acids (e.g., pomalidomide-PEGn-CO2H) or amines (e.g., pomalidomide-PEGn-NH2), each of which imposes distinct synthetic constraints and compatibility requirements with target ligand functionalization. The azide group is compatible with strain-promoted azide-alkyne cycloaddition (SPAAC) copper-free click chemistry, offering flexibility for applications where copper catalysis is undesirable [1].

Click Chemistry PROTAC Synthesis CuAAC

C6 Alkyl Chain Length Provides Intermediate Spatial Separation Between E3 Ligase and Target Ligand

Pomalidomide 4'-alkylC6-azide incorporates a six-carbon alkyl linker between the pomalidomide core and the terminal azide. This C6 length represents an intermediate spacing within the commercially available alkyl-azide series, which includes alkylC2, alkylC3, alkylC4, and alkylC6 variants . In PROTAC design, linker length is a critical determinant of ternary complex formation efficiency and degradation potency (DC50); suboptimal linker length can impair cooperative binding or favor non-productive binary complexes [1]. The C6 alkyl chain provides approximately 7-8 Å of extended length relative to the pomalidomide core, offering distinct spatial separation compared to shorter alkylC2 (~3 Å) or alkylC4 (~5-6 Å) analogs, which may be insufficient for certain target-E3 ligase pairs.

PROTAC Linker Optimization Ternary Complex Linker Length

Optimal Research and Procurement Applications for Pomalidomide 4'-alkylC6-azide in Targeted Protein Degradation


PROTAC Synthesis Requiring CuAAC Click Conjugation to Alkyne-Modified Target Ligands

This compound is specifically suited for PROTAC synthesis workflows where the target protein ligand has been functionalized with an alkyne group. The terminal azide enables efficient CuAAC click chemistry under standard copper-catalyzed conditions, forming a stable triazole linkage between the CRBN-recruiting moiety and the target ligand . This synthetic route is widely employed in PROTAC development programs and has been validated in solid-phase PROTAC synthesis approaches using pomalidomide-azide intermediates of varying linker lengths [1].

Linker Length-Dependent SAR Studies for Ternary Complex Optimization

The six-carbon alkyl linker (alkylC6) provides an intermediate spatial separation parameter suitable for structure-activity relationship (SAR) studies exploring optimal linker length for a given target-E3 ligase pair. Researchers procuring this compound can compare degradation outcomes (DC50, Dmax) against PROTACs constructed from shorter alkyl-azide variants (alkylC2, alkylC3, alkylC4) or PEG-based analogs to identify the linker length and composition that maximizes ternary complex cooperativity and degradation efficiency .

Hydrophobic Linker-Preferred PROTAC Design for Targets with Excess Hydrogen Bond Donors

Systematic comparisons have found that hydrophobic alkyl tethers outperform PEG linkers in cases where the molecular set already contains an excess of hydrogen bond donors or where the therapeutic window is governed by efflux rather than potency . Pomalidomide 4'-alkylC6-azide provides an alkyl-based linker platform suitable for such applications, particularly when the target ligand is hydrophobic or when PEG-related immunogenicity concerns necessitate alternative linker chemistry.

High-Fidelity PROTAC Degradation Assays Requiring Low-Impurity Building Blocks

The 99.43% purity specification of this compound supports high-fidelity PROTAC degradation assays where impurity-driven artifacts (e.g., CRBN pocket competition or target cross-linking) must be minimized to obtain reliable DC50 and Dmax values [1]. This purity level is particularly relevant for dose-response studies and SAR campaigns where data integrity is paramount for downstream lead optimization decisions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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